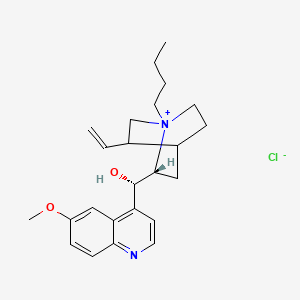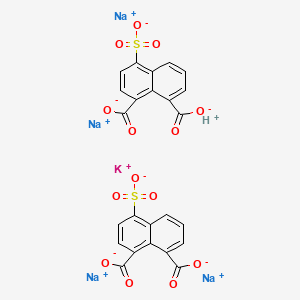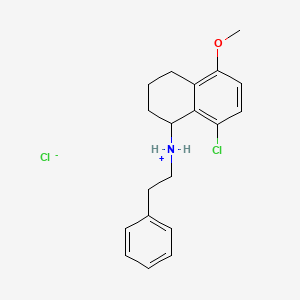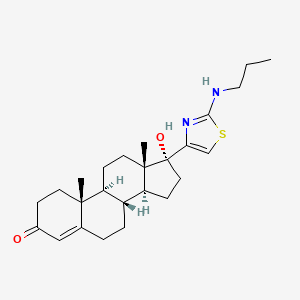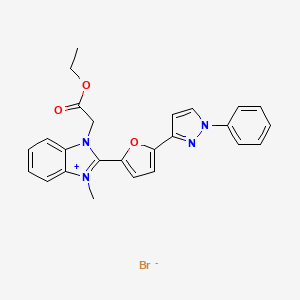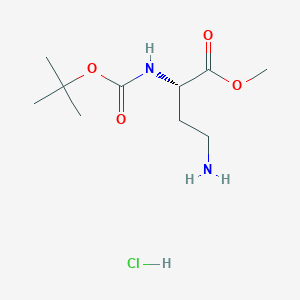
Boc-Dab-OMe.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Dab-OMe.HCl: is a chemical compound with the empirical formula C10H21ClN2O4 and a molecular weight of 268.74 g/mol . It is a derivative of amino acids and is commonly used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl ester (OMe), and a hydrochloride (HCl) salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Dab-OMe.HCl typically involves the protection of the amino group of 2,3-diaminopropionic acid with a Boc group, followed by esterification with methanol to form the methyl ester. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) for the protection step .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Boc-Dab-OMe.HCl undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid using bases like sodium hydroxide.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Ester Hydrolysis: Sodium hydroxide in water or methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Deprotection: 2,3-diaminopropionic acid.
Ester Hydrolysis: Boc-Dab-OH.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Boc-Dab-OMe.HCl is widely used in peptide synthesis as a building block.
Biology: In biological research, this compound is used to synthesize peptides that can act as enzyme inhibitors or substrates. These peptides are used to study enzyme kinetics and mechanisms .
Medicine: The compound is used in the development of peptide-based drugs. Peptides containing 2,3-diaminopropionic acid residues have shown potential in targeting specific receptors and enzymes, making them useful in drug design .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its stability and ease of handling make it a preferred choice for industrial applications .
Mechanism of Action
The mechanism of action of Boc-Dab-OMe.HCl is primarily related to its role in peptide synthesis. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions. The methyl ester allows for easy incorporation into peptides. Upon deprotection, the free amino group can participate in various biochemical reactions, including enzyme catalysis and receptor binding .
Comparison with Similar Compounds
Boc-Dap-OMe.HCl: Similar to Boc-Dab-OMe.HCl but with a different amino acid residue.
Fmoc-Dab-OMe.HCl: Uses a different protecting group (Fmoc) instead of Boc.
Boc-Lys-OMe.HCl: Contains lysine instead of 2,3-diaminopropionic acid.
Uniqueness: this compound is unique due to the presence of the 2,3-diaminopropionic acid residue, which provides additional sites for chemical modification. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C10H21ClN2O4 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
methyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m0./s1 |
InChI Key |
XVZVKSUGOKHVGF-FJXQXJEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCN)C(=O)OC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


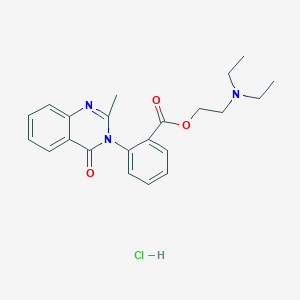
![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)


![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
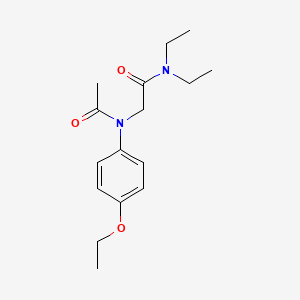
![Cyclopenta[b]thiopyran](/img/structure/B13783471.png)
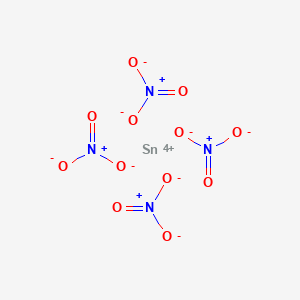
![calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13783480.png)
